molecular formula C9H7BrO2 B8570179 alpha-Bromocinnamic acid

alpha-Bromocinnamic acid

货号: B8570179
分子量: 227.05 g/mol
InChI 键: HBMGEXMZDMAEDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Bromocinnamic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Alpha-bromocinnamic acid has been investigated for its potential therapeutic effects due to its anti-inflammatory and antioxidant properties. Research indicates that derivatives of cinnamic acids, including this compound, exhibit significant lipoxygenase inhibition, making them promising candidates for treating inflammatory diseases such as asthma, psoriasis, and rheumatoid arthritis. For instance, a study found that a series of synthesized multi-target cinnamic acids demonstrated potent lipoxygenase inhibition with IC50 values ranging from 7.4 to 100 µM, highlighting the effectiveness of these compounds in modulating inflammatory pathways .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various bioactive compounds. It can undergo reactions such as the Masuda borylation-Suzuki coupling sequence, which allows for the formation of α,β-substituted cinnamaldehydes. This method has shown to be effective in synthesizing complex structures without affecting the reactivity of the starting materials .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Lipoxygenase InhibitionPotent inhibitor for inflammatory conditions
Borylation-Suzuki CouplingSynthesis of α,β-substituted cinnamaldehydes
Bioconversion to β-ArylethylaminesConversion using biocatalysts for amine synthesis

Biochemical Applications

This compound has been utilized in biotransformations to produce β-arylethylamines through a bi-enzymatic conversion process. This approach combines phenylalanine ammonia lyase and aromatic L-amino acid decarboxylase enzymes to facilitate the conversion of arylacrylic acids into amines efficiently. The study reported conversion rates of up to 61% under optimized conditions, demonstrating the compound's utility in biochemical applications .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound derivatives. Studies indicate that certain derivatives exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents. The structural modifications of this compound can enhance its efficacy against various pathogens .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of synthesized this compound derivatives on human cell lines. The results showed a significant reduction in pro-inflammatory cytokines, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that specific derivatives exhibited substantial antibacterial properties, paving the way for further development in clinical settings.

属性

分子式

C9H7BrO2

分子量

227.05 g/mol

IUPAC 名称

2-bromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI 键

HBMGEXMZDMAEDN-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C=C(C(=O)O)Br

产品来源

United States

Synthesis routes and methods

Procedure details

A mixture of 50 g of methyl 2,3-dibromo-3-phenylpropanoate, 100 ml of triethylamine and 500 ml of toluene is heated to boiling for 1 h and subsequently cooled to room temperature and filtered. The filtrate is evaporated in vacuo, and the α-bromocinnamic acid obtained in this way is used further without purification. 0.2 mol of the azol derivative dissolved in 150 ml of anhydrous DMF is added dropwise with stirring to a suspension of 4.7 g of NaK (80% in mineral oil) in 100 ml of anhydrous DMF. The temperature of the mixture is maintained below 35° C. during this by cooling with ice. After the addition is complete, the mixture is stirred at room temperature for 1 h. The previously prepared α-bromocinnamic acid is dissolved in 200 ml of anhydrous DMF and, while cooling with ice, the solution of the azol sodium salt is added dropwise with stirring. After stirring at room temperature for two hours, 10.8 ml of glacial acetic acid are added, the mixture is stirred into 1.5 l of ice-water and extracted several times with ethyl acetate, and the organic phases are washed with water. The organic phases are dried and evaporated in vacuo, and the residue is purified by column chromatography on silica gel (mobile phase: n-heptane/ethyl acetate) or recrystallization.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。